molecular formula C6H15NO2 B13447320 3-[2-(Methylamino)ethoxy]propan-1-ol CAS No. 1557345-93-3

3-[2-(Methylamino)ethoxy]propan-1-ol

Cat. No.: B13447320
CAS No.: 1557345-93-3
M. Wt: 133.19 g/mol
InChI Key: SKVMFPJTLMIOOM-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethoxy]propan-1-ol is an organic compound with the molecular formula C6H15NO2. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes both an amino group and an alcohol group, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with 2-(methylamino)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-(methylamino)ethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethoxy]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

3-[2-(Methylamino)ethoxy]propan-1-ol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The presence of both amino and alcohol groups allows for versatile binding modes, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methylamino-1-propanol: Similar structure but lacks the ethoxy group.

    2-(2-(Methylamino)ethoxy)ethan-1-ol: Similar structure but with an additional ethylene group.

    3-(Methylamino)-1-phenylpropan-1-ol: Contains a phenyl group, making it more hydrophobic.

Uniqueness

3-[2-(Methylamino)ethoxy]propan-1-ol is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its structure allows for versatile chemical modifications, enhancing its utility in synthetic chemistry and drug development.

Properties

CAS No.

1557345-93-3

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3-[2-(methylamino)ethoxy]propan-1-ol

InChI

InChI=1S/C6H15NO2/c1-7-3-6-9-5-2-4-8/h7-8H,2-6H2,1H3

InChI Key

SKVMFPJTLMIOOM-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCCO

Origin of Product

United States

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